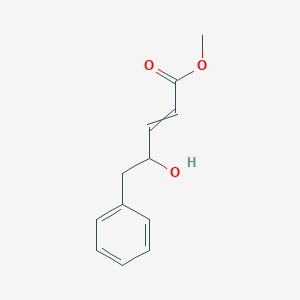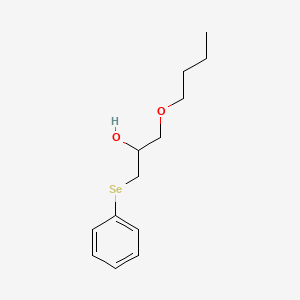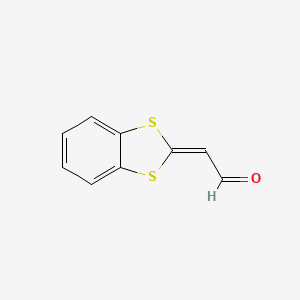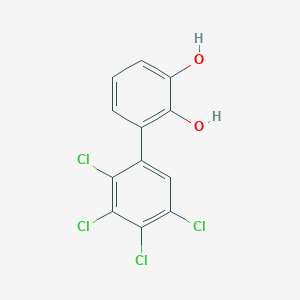
3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes, which are aromatic compounds with two hydroxyl groups attached to a benzene ring. This compound is characterized by the presence of four chlorine atoms on the phenyl ring, making it a tetrachlorinated derivative of benzene-1,2-diol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of benzene-1,2-diol (catechol) in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes chlorination of benzene derivatives followed by hydroxylation to introduce the hydroxyl groups. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to other functional groups.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tetrachlorobenzoquinone.
Reduction: Formation of partially or fully dechlorinated derivatives.
Substitution: Formation of substituted phenols or thiophenols.
Wissenschaftliche Forschungsanwendungen
3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the chlorine atoms can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrachlorobenzene: A tetrachlorinated benzene derivative without hydroxyl groups.
1,2-Dihydroxybenzene (Catechol): A dihydroxybenzene without chlorine atoms.
1,2,4,5-Tetrachlorobenzene: Another tetrachlorinated benzene derivative with different chlorine positions.
Uniqueness
3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol is unique due to the combination of tetrachlorination and the presence of hydroxyl groups. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
86374-32-5 |
|---|---|
Molekularformel |
C12H6Cl4O2 |
Molekulargewicht |
324.0 g/mol |
IUPAC-Name |
3-(2,3,4,5-tetrachlorophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H6Cl4O2/c13-7-4-6(9(14)11(16)10(7)15)5-2-1-3-8(17)12(5)18/h1-4,17-18H |
InChI-Schlüssel |
NVBFDAHKJGHGDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


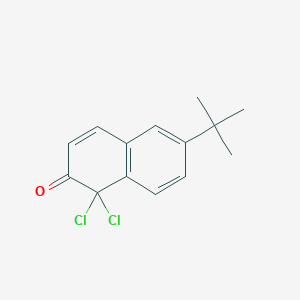
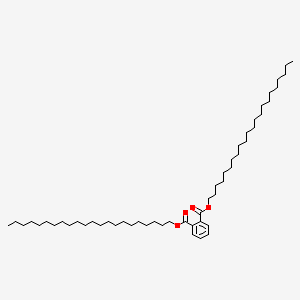
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
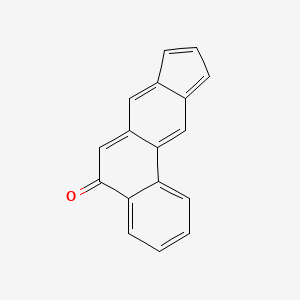
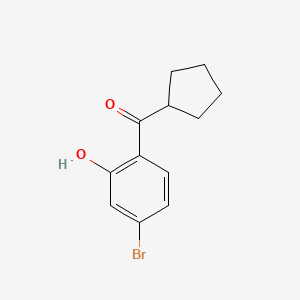

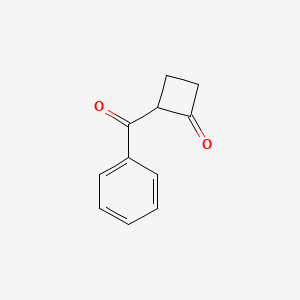
![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
